molecular formula C13H14N2O3S B1406911 2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester CAS No. 165682-73-5

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1406911
CAS RN: 165682-73-5
M. Wt: 278.33 g/mol
InChI Key: QRBRPORKQJYIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTSEA and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

1. Chemical Synthesis and Structure Analysis

  • Reaction with Acylaminocyanoesters : The reaction of acylaminocyanoesters with disulfides leads to the formation of 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters. X-ray analysis has revealed interesting structural features of these compounds (Golankiewicz et al., 1985).

2. Crystallographic Studies

  • Crystallography of Thiazole Derivatives : The synthesis and crystallographic data of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester have been reported, revealing distinct conformations influenced by their substituents (Kennedy et al., 1999).

3. Biological Activity Research

  • Widespread Biological Occurrence : 2-Acetylthiazole-4-carboxylic acid, a related compound, is widely distributed in various organisms including eukaryotes and bacteria. Its chemical structure suggests it may play a role as a coenzyme (White, 1990).

4. Medicinal Chemistry Applications

  • Synthesis in Antibiotic Development : The compound plays a role in the synthesis of certain beta-lactam antibiotics, showing activity against Gram-negative bacteria (Woulfe & Miller, 1985).

5. Synthetic Methodology

  • Utilization in Complex Synthesis : The compound is an important intermediate in the synthesis of anticoagulants, as demonstrated in the preparation of apixaban intermediates (Wang et al., 2017).

properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(16)10-8-19-13(15-10)14-9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRPORKQJYIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester

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